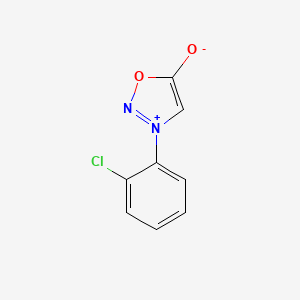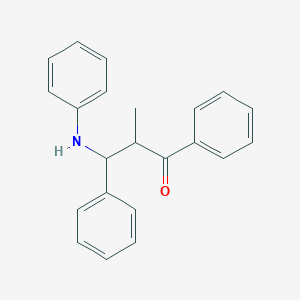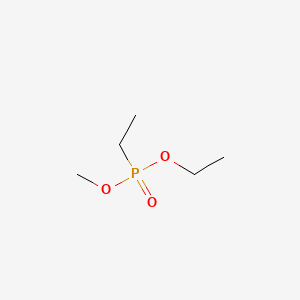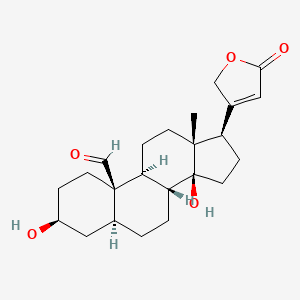
Corotoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Corotoxigenin is a cardenolide, a type of steroid glycoside, primarily found in plants such as Asclepias subulata. It is known for its ability to inhibit the Na+/K±ATPase activity, which is crucial for maintaining cell ion homeostasis .
Preparation Methods
Corotoxigenin can be extracted from plants like Asclepias subulata. The extraction process typically involves using solvents such as ethanol to obtain the compound from the plant material
Chemical Reactions Analysis
Corotoxigenin undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Corotoxigenin has several scientific research applications. It has been studied for its inhibitory effects on the Na+/K±ATPase activity, which has implications for cancer research due to its cytotoxic effects on cancer cell lines . Additionally, this compound has been investigated for its potential use in treating cardiovascular diseases and as an antiproliferative agent against heterocyclic aromatic amines .
Mechanism of Action
Corotoxigenin exerts its effects by inhibiting the Na+/K±ATPase enzyme. This inhibition disrupts the ion balance within cells, leading to various physiological effects. The molecular targets involved in this mechanism include amino acid residues such as Thr 797 and Gln 111, which are essential for the interaction with the Na+/K±ATPase .
Comparison with Similar Compounds
Corotoxigenin is similar to other cardenolides such as calotropin and digitoxin. it is unique in its specific interactions with the Na+/K±ATPase enzyme and its distinct inhibitory effects. Other similar compounds include glucothis compound and desglucouzarin .
Properties
CAS No. |
468-20-2 |
|---|---|
Molecular Formula |
C23H32O5 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(3S,5S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C23H32O5/c1-21-7-5-18-19(3-2-15-11-16(25)4-8-22(15,18)13-24)23(21,27)9-6-17(21)14-10-20(26)28-12-14/h10,13,15-19,25,27H,2-9,11-12H2,1H3/t15-,16-,17+,18-,19+,21+,22+,23-/m0/s1 |
InChI Key |
JNTNUSUPTSNMNJ-AULARHRYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@@H]5[C@@]3(CC[C@@H](C5)O)C=O |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
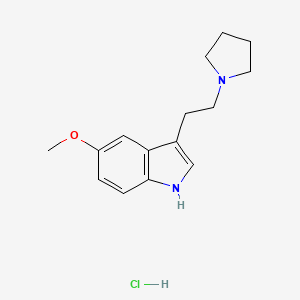
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
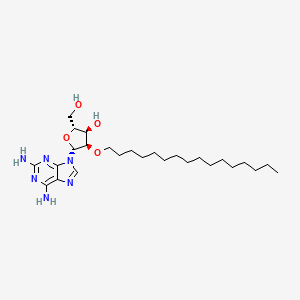
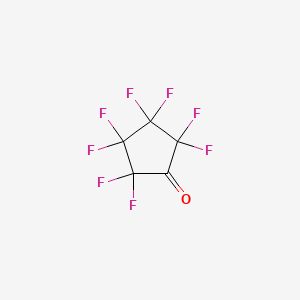
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
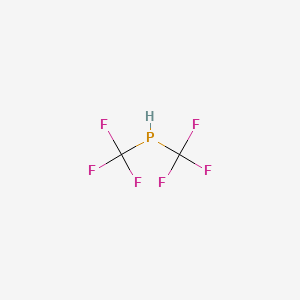
![Tricyclo[3.3.0.02,6]octane](/img/structure/B14747983.png)
